
1,4,7,10-Tetrazacyclododecane;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetrazacyclododecane;hydrobromide, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. It is particularly significant in the field of coordination chemistry and has applications in medical diagnostics, particularly in magnetic resonance imaging (MRI) and radiopharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrazacyclododecane typically involves the Richman-Atkins cyclization method. This method includes the reaction of diethylenetriamine with formaldehyde and formic acid to form the macrocyclic ring . The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetrazacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired product with high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetrazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as zinc chloride or copper sulfate in aqueous or alcoholic solutions.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Such as zinc-cyclen or copper-cyclen complexes.
Substituted Derivatives: Such as N-alkylated or N-acylated cyclen derivatives.
Applications De Recherche Scientifique
1,4,7,10-Tetrazacyclododecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetrazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, such as enhancing the contrast in MRI by forming complexes with gadolinium ions .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetrazacyclododecane is compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is similar in structure but has additional acetic acid groups, making it more versatile for conjugation with biomolecules.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Cyclam has a larger ring size and different coordination properties.
1,4,7-Triazacyclononane (TACN): TACN has three nitrogen atoms in its ring and forms less stable complexes compared to cyclen.
1,4,7,10-Tetrazacyclododecane is unique due to its optimal ring size and nitrogen atom arrangement, providing a balance between stability and reactivity in its metal complexes .
Propriétés
Numéro CAS |
137837-22-0 |
|---|---|
Formule moléculaire |
C8H21BrN4 |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1,4,7,10-tetrazacyclododecane;hydrobromide |
InChI |
InChI=1S/C8H20N4.BrH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
Clé InChI |
POTHRQAKAHRKOY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNCCN1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


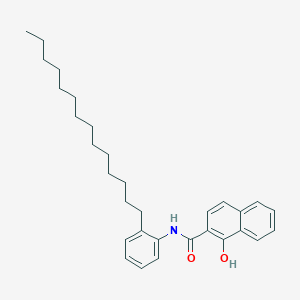

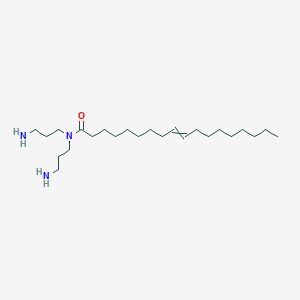
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)

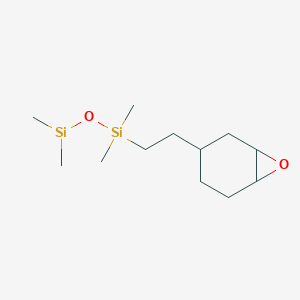
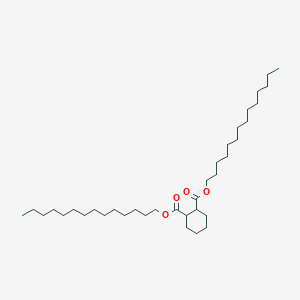
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
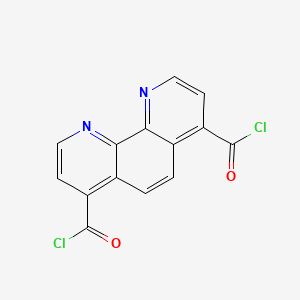
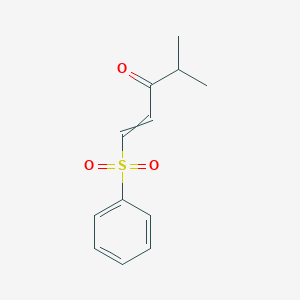
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
